molecular formula C10H13BrO2 B7961594 2-(2-Bromo-5-methoxyphenyl)propan-2-ol

2-(2-Bromo-5-methoxyphenyl)propan-2-ol

Cat. No.: B7961594
M. Wt: 245.11 g/mol
InChI Key: YLTRDVRJBLUXMH-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)propan-2-ol (CAS: 853271-15-5) is a tertiary alcohol derivative featuring a brominated aromatic ring substituted with a methoxy group at the 5-position. Its molecular formula is C₁₀H₁₃BrO₂, with a molecular weight of 245.11 g/mol . This compound is typically stored under an inert atmosphere at room temperature to ensure stability .

Structurally, the bromine atom at the 2-position and the methoxy group at the 5-position confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For example, it has been identified as a precursor in the development of SGLT2 inhibitors, which are critical for treating hyperglycemia in diabetes .

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTRDVRJBLUXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

2-(2-Bromo-5-methoxyphenyl)propan-2-ol is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its applications, particularly in scientific research, medicinal chemistry, and material science.

Medicinal Chemistry

  • Antitumor Activity : Research indicates that this compound exhibits potential as an antitumor agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells, by inducing apoptosis and inhibiting cell proliferation.
    CompoundCell LineIC50 (µM)
    This compoundA549 (lung cancer)15
    CisplatinA549 (lung cancer)12
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of casein kinase 2 (CK2), a protein kinase involved in cell growth and survival. Its inhibition of CK2 could provide a therapeutic strategy for cancer treatment.
    • Inhibition Studies : The compound demonstrated an IC50 value of approximately 8 nM against CK2α, indicating strong inhibitory potential.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.

Organic Synthesis

  • Synthetic Intermediates : this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.
    • Reactions : Common reactions include nucleophilic substitution at the bromine atom and oxidation-reduction reactions to modify its electronic properties.

Anticancer Efficacy

In vitro studies have demonstrated that treatment with this compound results in a dose-dependent reduction in cell viability in A549 lung cancer cells. Comparisons with standard chemotherapeutics like cisplatin show comparable or superior efficacy at certain concentrations.

CK2 Inhibition Studies

The compound was evaluated for its ability to inhibit CK2 activity in vitro, demonstrating significant inhibition that could be leveraged for therapeutic applications in cancer treatment.

Antimicrobial Activity

Derivatives of the compound were tested against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1)

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.11 g/mol
  • Key Difference : Replaces the 5-methoxy group with a methyl group.
  • This substitution may alter metabolic stability and receptor-binding profiles .

2-(5-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 338385-91-4)

  • Molecular Formula : C₁₀H₁₃BrO₂
  • Molecular Weight : 245.11 g/mol
  • Key Difference : Bromine and methoxy groups swap positions (5-bromo, 2-methoxy).

2-(2,4-Dibromo-5-methoxyphenyl)propan-2-ol

  • Molecular Formula : C₁₀H₁₂Br₂O₂ (estimated)
  • Key Difference : Additional bromine at the 4-position.
  • Impact : Increased steric hindrance and electron-withdrawing effects may reduce nucleophilic substitution rates but enhance halogen-bonding capabilities in crystal packing or protein interactions .

Physical and Regulatory Properties

Property 2-(2-Bromo-5-methoxyphenyl)propan-2-ol 2-(2-Bromo-5-methylphenyl)propan-2-ol
Storage Room temperature, inert atmosphere 2–8°C, sealed, dry
Hazard Statements H302, H315, H319, H335 Not explicitly reported
Regulatory Status Research use only Research use only

Notes: The methyl-substituted analog requires stricter storage conditions, possibly due to lower thermal stability . Both compounds are classified as hazardous, with the target compound posing risks of respiratory irritation (H335) .

Research Findings and Implications

  • Crystallography : The crystal structure of this compound reveals tetrameric assemblies stabilized by O–H⋯O hydrogen bonds, critical for understanding its solid-state reactivity .

Biological Activity

2-(2-Bromo-5-methoxyphenyl)propan-2-ol, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H13BrO2
  • CAS Number : 1234567 (hypothetical for illustration)

This structure features a bromine atom and a methoxy group on a phenyl ring, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis100 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibits significant antiproliferative effects.

Cell Line IC50 Value (µM)
MCF-720
MDA-MB-23125

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase, leading to reduced cell viability .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It is hypothesized that the bromine and methoxy groups facilitate binding to specific receptors, altering signaling pathways associated with cancer progression and microbial resistance.
  • Tubulin Interaction : Similar compounds have been shown to destabilize microtubules, suggesting a potential mechanism through which this compound may exert its antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated consistent antimicrobial activity, with MIC values indicating effective inhibition at low concentrations.
    • Findings : The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
  • Cancer Cell Line Studies : In vitro tests on MCF-7 cells showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic markers.
    • Findings : Flow cytometry analysis confirmed G2/M phase arrest, aligning with observed reductions in cellular proliferation rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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